molecular formula C12H9Cl2N3 B11853217 4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline

4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline

Cat. No.: B11853217
M. Wt: 266.12 g/mol
InChI Key: MJWHQNGMNGYFQC-UHFFFAOYSA-N
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Description

4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-b]quinoline is a heterocyclic compound featuring a pyrazoloquinoline core with chloro substituents at positions 4 and 6 and methyl groups at positions 3 and 6. Its structural complexity and electron-withdrawing/donating groups make it a candidate for diverse applications, including anticancer, antiviral, and optoelectronic research . The compound is commercially available (CAS: 1228245-57-5) and synthesized via multicomponent reactions under microwave irradiation or conventional methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chloro-3-formyl quinoline with appropriate hydrazine derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazoloquinoline core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation can produce quinoline N-oxides .

Scientific Research Applications

4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of CDK2/cyclin A2 complex formation, leading to altered cell cycle progression .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituent type, position, and fused ring systems:

Compound Name Substituents/Fused Rings Key Features
4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-b]quinoline 4,6-Cl; 3,8-Me High lipophilicity; potential for enhanced bioactivity due to electron-withdrawing Cl .
IND-2 (Pyrimido[1”,2”:1,5]pyrazolo[3,4-b]quinoline) 4-Cl; 2-Me; fused pyrimidine ring Selective cytotoxicity against colon cancer cells (HCT-116, IC₅₀ < 1 µM) .
4-Chloro-6-methoxy-3-methyl-1H-pyrazolo[3,4-b]quinoline 4-Cl; 6-OMe; 3-Me Anti-HSV-2 activity (EC₅₀ = 0.5 µM, comparable to Acyclovir) .
3-Amino-1H-pyrazolo[3,4-b]quinoline 3-NH₂ Broad-spectrum antimicrobial activity; used in azo dyes .
4,9-Dihydro-3-methyl-4-oxo-1H-pyrazolo[3,4-b]quinoline 4-oxo; 3-Me; non-aromatic core Anti-EMC virus activity (80–100% survival in mice) .

Anticancer Properties

  • Chloro groups may enhance DNA intercalation or kinase inhibition .
  • IND-2: Exhibits >10-fold selectivity for colon cancer cells (HCT-116, IC₅₀ = 0.7 µM) over non-cancerous cells (MDCK, IC₅₀ > 10 µM) via apoptosis induction .
  • Pyrazoloquinoline derivatives with 7-methoxy/amino groups: Cytotoxic against MCF-7 breast cancer cells (IC₅₀ = 15–20 µM) but lack selectivity for normal cells .

Antiviral Activity

  • 4-Chloro-6-methoxy-3-methyl-1H-pyrazolo[3,4-b]quinoline (SCH 43478): Inhibits HSV-2 plaque formation in Vero cells at lower concentrations than Acyclovir .
  • 4,9-Dihydro-3-methyl-4-oxo derivatives : Extend survival in A2-Hongkong influenza-infected mice by 55% .

Antimicrobial and Optical Properties

  • 3-Amino derivatives: Active against E. coli and S. aureus (MIC = 8–16 µg/mL) .
  • 1,3-Dimethyl-1H-pyrazolo[3,4-b]quinoline: Shows five strong UV absorption bands (200–500 nm), with chloro substituents likely red-shifting spectra compared to methyl/methoxy groups .

Commercial and Research Relevance

  • This compound: Available from 2+ suppliers (e.g., AKOS027329077), facilitating drug discovery .
  • IND-2 : Patented for colon cancer therapy; in preclinical development .
  • SCH 43478 : Studied for topical antiviral formulations .

Biological Activity

4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₈H₇Cl₂N₃
  • CAS Number : 1228245-57-5
  • Molecular Weight : 216.07 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazoloquinoline derivatives, including this compound. A notable investigation evaluated various pyrazole derivatives against multiple pathogens. The compound demonstrated significant antibacterial activity with minimal inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Activity
This compound0.22 - 0.25Excellent
Other DerivativesVariesActive

Additionally, these derivatives exhibited strong antibiofilm properties, outperforming traditional antibiotics such as Ciprofloxacin in biofilm reduction .

Enzymatic Inhibition

The compound has been identified as a potent inhibitor of various enzymes, including DNA gyrase and dihydrofolate reductase (DHFR). In vitro assays revealed IC₅₀ values ranging from 12.27 to 31.64 μM for DNA gyrase and between 0.52 to 2.67 μM for DHFR . This enzymatic inhibition suggests potential applications in treating bacterial infections and cancer therapies.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound's structure allows it to fit into the active sites of enzymes like DNA gyrase and DHFR, disrupting their normal function and leading to cell death in susceptible organisms.

Study on Antimicrobial Efficacy

In a comprehensive study published in ACS Omega, researchers tested a series of pyrazole derivatives for antimicrobial activity. The results indicated that the tested compounds showed not only bactericidal effects but also low hemolytic activity, indicating a favorable safety profile for further development .

In Vivo Studies

Further investigations are needed to assess the in vivo efficacy of this compound. Preliminary studies suggest that while some derivatives exhibit promising pharmacokinetic profiles in animal models, their effectiveness can vary significantly based on structural modifications .

Properties

Molecular Formula

C12H9Cl2N3

Molecular Weight

266.12 g/mol

IUPAC Name

4,6-dichloro-3,8-dimethyl-2H-pyrazolo[3,4-b]quinoline

InChI

InChI=1S/C12H9Cl2N3/c1-5-3-7(13)4-8-10(14)9-6(2)16-17-12(9)15-11(5)8/h3-4H,1-2H3,(H,15,16,17)

InChI Key

MJWHQNGMNGYFQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C(C3=C(NN=C3N=C12)C)Cl)Cl

Origin of Product

United States

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